2,3-Dihydro-benzofuran-7-ylamine hydrochloride
Overview
Description
2,3-Dihydro-benzofuran-7-ylamine hydrochloride is an organic compound with the molecular formula C8H10ClNO. It is a white solid that is soluble in various organic solvents but has limited solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride typically involves the reaction of 2,3-dihydrobenzofuran with an amine source under controlled conditions. One common method includes the use of 7-amino-2,3-dihydrobenzofuran as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-benzofuran-7-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .
Scientific Research Applications
2,3-Dihydro-benzofuran-7-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter release, affecting dopamine, norepinephrine, and serotonin levels in the brain. This modulation can influence various physiological and psychological processes .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: A structurally similar compound but without the amine group.
7-Amino-2,3-dihydrobenzofuran: Similar but lacks the hydrochloride component.
Benzofuran derivatives: A broader class of compounds with varying functional groups attached to the benzofuran core.
Uniqueness: 2,3-Dihydro-benzofuran-7-ylamine hydrochloride is unique due to its specific combination of the benzofuran ring, amine group, and hydrochloride salt. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3H,4-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOWBOSIWANYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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